7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzodioxole moiety fused to a pyrazolopyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1,3-benzodioxole with a suitable pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors and automated synthesis platforms to increase yield and reduce reaction times. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the parent compound, each with distinct chemical and biological properties .
Scientific Research Applications
7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme interactions and as a tool for investigating cellular pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets within cells. The compound has been shown to inhibit key enzymes involved in cellular proliferation, leading to cell cycle arrest and apoptosis. Additionally, it modulates signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Pyrazolopyrimidine derivatives: These compounds have a similar core structure and are used in various therapeutic applications.
Uniqueness
7-(1,3-Benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development .
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-2-4-13(5-3-1)15-11-21-22-16(8-9-20-19(15)22)14-6-7-17-18(10-14)24-12-23-17/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYUUHXJGJACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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